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molecular formula C17H14N2O B8607497 6H-Pyrido(4,3-b)carbazole, 5-(hydroxymethyl)-11-methyl- CAS No. 108320-78-1

6H-Pyrido(4,3-b)carbazole, 5-(hydroxymethyl)-11-methyl-

Cat. No. B8607497
M. Wt: 262.30 g/mol
InChI Key: FCJUAVNKXJUAIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04851417

Procedure details

A solution of 170 mg (0.74 mmol) of metallic sodium in 150 mL of MeOH, 1.78 g (3.5 mmol) of the quaternary salt 22, 581 mg (3.5 mmol) of p-nitrosodimethylaniline, and 75 mL of dry CHCl3 was stirred for 5 hours at room temperature in an atmosphere of N2. The suspension was evaporated to dryness and the dried residue was dissolved in 100 mL of dry THF. To the resulting solution there was added 300 mg of LAH. After the mixture was stirred for 1 hour at room temperature, 600 mg of LAH was added. After 20 min the reaction was judged to be complete (TLC). The mixture was worked up in the usual way, and the solid that was collected was washed thoroughly with five portions of hot CH2Cl2 -MeOH (1:1). The aqueous filtrate was extracted with 3×200 mL portions of CH2Cl2. The combined organic layers were concentrated to dryness, and the residue was suspended in 30 mL of CH2Cl2 and 5 mL of MeOH. The suspension was flash chromatographed on silica gel, first with EtOAc as the eluant and then with EtOAc-MeOH (5:1). The purest fractions were combined, concentrated to a small volume, and cooled, whereupon the desired carbinol crystallized to give 518 mg (56% for the two steps) of 25, which melted at 257°-258° C. dec after one crystallization from EtOAc-MeOH (5:1): NMR (Me2SO-d6) δ11.46 (s, 1 H), 9.71 (s, 1 H), 8.43 (d, 1 H), 8.39 (d 1 H), 8.08 (d, 1 H), 7.62-7.48 (m, 2 H), 7.30-7.22 (m, 1 H), 5.25 (s, 3 H), 3:32 (s, 3 H).
Quantity
170 mg
Type
reactant
Reaction Step One
Name
quaternary salt 22
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
581 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[Na].[Br-].[N+](C1C=CC(C[N+:11]2[CH:32]=[CH:31][C:14]3=[C:15]([C:27](OC)=[O:28])[C:16]4[NH:17][C:18]5[CH:19]=[CH:20][CH:21]=[CH:22][C:23]=5[C:24]=4[C:25]([CH3:26])=[C:13]3[CH:12]=2)=CC=1)([O-])=O.N(C1C=CC(N(C)C)=CC=1)=O.N#N>CO.C(Cl)(Cl)Cl>[OH:28][CH2:27][C:15]1[C:16]2[NH:17][C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][C:23]=3[C:24]=2[C:25]([CH3:26])=[C:13]2[CH:12]=[N:11][CH:32]=[CH:31][C:14]=12 |f:1.2,^1:0|

Inputs

Step One
Name
Quantity
170 mg
Type
reactant
Smiles
[Na]
Name
quaternary salt 22
Quantity
1.78 g
Type
reactant
Smiles
[Br-].[N+](=O)([O-])C1=CC=C(C[N+]2=CC=3C(=C(C=4NC=5C=CC=CC5C4C3C)C(=O)OC)C=C2)C=C1
Name
Quantity
581 mg
Type
reactant
Smiles
N(=O)C1=CC=C(N(C)C)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the dried residue was dissolved in 100 mL of dry THF
ADDITION
Type
ADDITION
Details
To the resulting solution there was added 300 mg of LAH
ADDITION
Type
ADDITION
Details
600 mg of LAH was added
WAIT
Type
WAIT
Details
After 20 min the reaction was judged
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the solid that was collected
WASH
Type
WASH
Details
was washed thoroughly with five portions of hot CH2Cl2 -MeOH (1:1)
EXTRACTION
Type
EXTRACTION
Details
The aqueous filtrate was extracted with 3×200 mL portions of CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated to dryness
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel, first with EtOAc as the eluant
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a small volume
TEMPERATURE
Type
TEMPERATURE
Details
cooled, whereupon the desired carbinol
CUSTOM
Type
CUSTOM
Details
crystallized

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1=C2C(=C(C=3C=4C=CC=CC4NC13)C)C=NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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